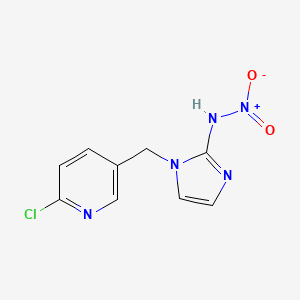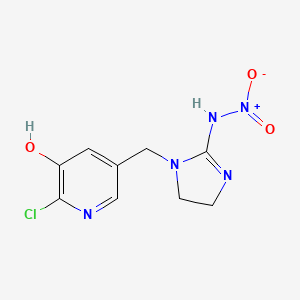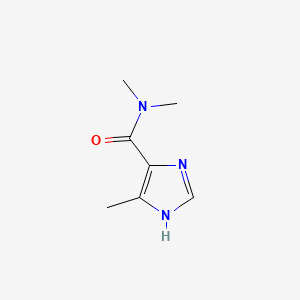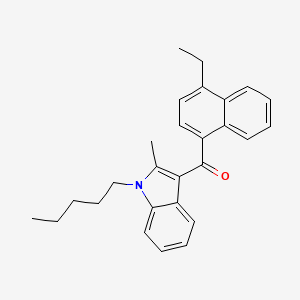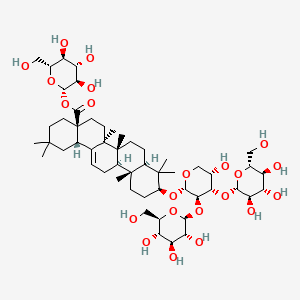
Guaiacin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Guaiacin F is a natural product found in Aralia chinensis and Guaiacum officinale with data available.
Scientific Research Applications
Anti-rheumatoid and Anti-oxidant Activity
Guaiacum officinale, containing Guaiacin F, demonstrates anti-rheumatic and anti-oxidant activities in animal models. Sarkar et al. (2014) studied the effects of homeopathic preparations of Guaiacum officinale on rheumatoid arthritis induced in rats, finding significant improvement in physical, urinary, and serum parameters, suggesting potential applications in rheumatoid arthritis treatment (Sarkar et al., 2014).
Anticancer Potential
Research by Hassan et al. (2022) explored the anticancer potential of Vieloplain F, a compound related to Guaiacin F, targeting B-Raf kinase, a protein involved in melanoma. The study conducted in silico analysis, demonstrating the compound's binding potential and suggesting its role as an anti-melanoma agent (Hassan et al., 2022).
Fecal Occult Blood Testing in Cancer Screening
In the context of colorectal cancer screening, Guaiacin-based fecal occult blood tests (FOBTs) have been compared with immunochemical tests. Hundt et al. (2009) found that these tests vary in sensitivity and specificity, indicating Guaiacin's role in non-invasive cancer screening tools (Hundt et al., 2009).
Neuroprotective Properties
A study by Ma et al. (2004) on the bark of Machilus thunbergii, containing Guaiacin-related compounds, showed significant neuroprotective activities against glutamate-induced neurotoxicity in rat cortical cells, indicating potential applications in neuroprotective therapies (Ma et al., 2004).
Antifungal Effects
Gao et al. (2021) studied the antifungal properties of Guaiacol, a component related to Guaiacin F, against Fusarium graminearum. They found that Guaiacol inhibited mycelial growth and mycotoxin production, suggesting its potential as a natural antifungal agent (Gao et al., 2021).
Hepatoprotective and Antidiabetic Effects
Ibrahim et al. (2019) explored the antidiabetic and hepatoprotective effects of Guaiacum officinale in diabetic rats. Their findings indicate that Guaiacum officinale reduced blood glucose levels and improved liver function, highlighting its therapeutic potential in diabetes management (Ibrahim et al., 2019).
properties
CAS RN |
132284-03-8 |
|---|---|
Molecular Formula |
C53H86O22 |
Molecular Weight |
1075.249 |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O22/c1-48(2)14-16-53(47(67)75-45-40(66)37(63)34(60)28(21-56)71-45)17-15-51(6)23(24(53)18-48)8-9-30-50(5)12-11-31(49(3,4)29(50)10-13-52(30,51)7)72-46-42(74-44-39(65)36(62)33(59)27(20-55)70-44)41(25(57)22-68-46)73-43-38(64)35(61)32(58)26(19-54)69-43/h8,24-46,54-66H,9-22H2,1-7H3/t24-,25-,26+,27+,28+,29-,30+,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-,46-,50-,51+,52+,53-/m0/s1 |
InChI Key |
FSZGVSDOMLHPLI-BOMVUIQGSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



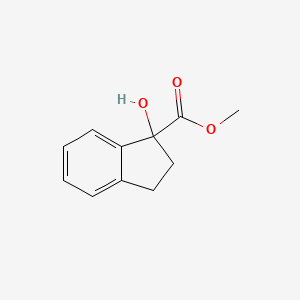
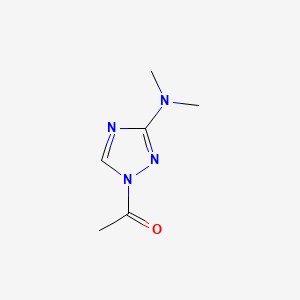
![3-Oxa-9-thia-4-azatricyclo[5.2.2.02,6]undeca-1,5,7-triene](/img/structure/B590916.png)
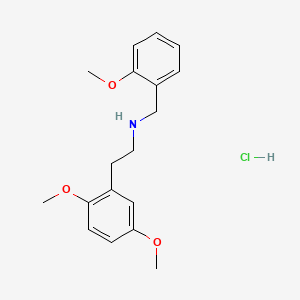
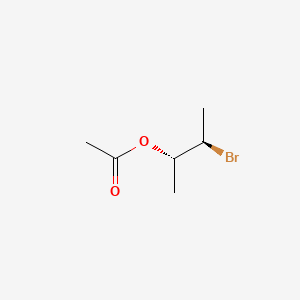
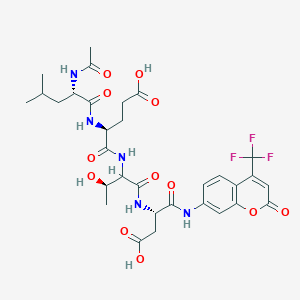
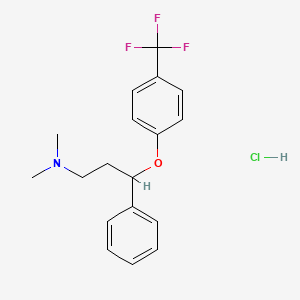
![3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol](/img/structure/B590923.png)
![Ethanone, 1-bicyclo[4.2.0]octa-1,3,5-trien-2-yl- (9CI)](/img/no-structure.png)
